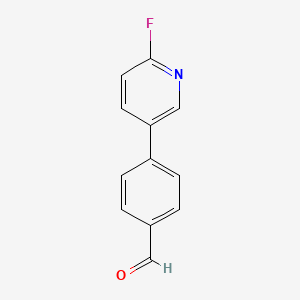

4-(6-Fluoropyridin-3-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoropyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNJNGMIECPXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 6 Fluoropyridin 3 Yl Benzaldehyde and Its Derivatives

Established Synthetic Pathways

Established methods for synthesizing 4-(6-fluoropyridin-3-yl)benzaldehyde and its derivatives rely on fundamental organic reactions that are widely used for constructing biaryl systems and functionalizing aromatic rings.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. libretexts.org For the target molecule, the primary strategy involves coupling a pyridine (B92270) fragment with a benzaldehyde (B42025) fragment.

Two main pathways are feasible:

Reaction of (6-fluoropyridin-3-yl)boronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).

Reaction of a 3-halo-6-fluoropyridine (e.g., 3-bromo-6-fluoropyridine) with 4-formylphenylboronic acid.

This method is widely employed for producing complex derivatives. For instance, in the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, a key step is the Suzuki coupling of (2-fluoropyridin-3-yl)boronic acid with a brominated quinazoline (B50416) intermediate, catalyzed by Pd(PPh₃)₂Cl₂. researchgate.net Similarly, microwave-assisted Suzuki-Miyaura reactions have been effectively used to synthesize 6-aryl pyridazinones from 6-chloropyridazinones and various arylboronic acids, demonstrating the versatility of this reaction for coupling heterocyclic halides. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis This table presents representative examples of the Suzuki-Miyaura reaction, illustrating typical substrates, catalysts, and conditions applicable to the synthesis of this compound derivatives.

| Heterocyclic Halide/Boronic Acid | Coupling Partner | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| 6-Bromo-2-(piperazin-1-yl)quinazoline | (2-Fluoropyridin-3-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Toluene/Water/Ethanol | researchgate.net |

| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | Pd-SPhos catalyst system | Microwave, 135-140 °C | nih.gov |

| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of a thiadiazole | Pd(dppf)Cl₂ | Na₂CO₃, Bu₄NBr, Toluene/Water | mdpi.com |

Oxidation Reactions from Precursors

The aldehyde functional group in this compound can be introduced by the oxidation of a suitable precursor, most commonly a primary alcohol. This synthetic strategy involves first constructing the biaryl alcohol, 4-(6-fluoropyridin-3-yl)methanol, which is then oxidized in a subsequent step.

A relevant example of this approach is seen in the synthesis of a precursor for Pioglitazone, where a benzylic alcohol was oxidized to the corresponding aldehyde using immobilized chromium(VI) oxide. beilstein-journals.org Other common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC). researchgate.net This two-step approach allows for the use of reaction conditions for the biaryl coupling that might not be compatible with the more sensitive aldehyde group.

Condensation Reactions

While not a method for synthesizing the core structure itself, condensation reactions are a primary pathway for creating a vast array of derivatives from this compound. The aldehyde group is highly reactive towards nucleophiles, particularly amines, leading to the formation of imines (Schiff bases) and other heterocyclic systems.

For example, substituted benzaldehydes are known to react with various amino compounds to form new C-N bonds. Azomethines can be synthesized by the condensation of substituted benzaldehydes with aminophenylene-N-imides of maleopimaric acid. researchgate.net Similarly, Schiff bases are readily prepared by refluxing a substituted benzaldehyde with an amino-containing compound, such as 4-amino sulfanilic acid, in ethanol. ekb.eg These reactions highlight the utility of this compound as a building block for more complex molecules.

Table 2: Representative Condensation Reactions Involving Benzaldehydes This table illustrates how benzaldehyde derivatives serve as precursors in condensation reactions to form more complex structures.

| Aldehyde | Condensing Partner | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | 3-Aminophenylene-N-imide of MPA | Condensation | Azomethines | researchgate.net |

| Substituted Benzaldehydes | 4-Amino sulfanilic acid | Condensation | Schiff Bases | ekb.eg |

| p-Tolualdehyde | 2-Acetylpyridine (B122185) | Condensation | Cyclohexanol (B46403) Condensate | rsc.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is a powerful method for forming aryl-aryl or aryl-heteroaryl bonds. wikipedia.org The reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.org Heteroarenes like pyridine are particularly reactive in SₙAr reactions, especially when electron-withdrawing groups are present. wikipedia.org The fluorine atom is an excellent leaving group in many SₙAr reactions, and fluoropyridines are known to be more reactive than their chloro-analogs. nih.gov

A potential SₙAr strategy for this compound could involve the reaction of an activated fluoropyridine, such as 2,5-difluoropyridine, with a nucleophilic benzaldehyde precursor, for example, the phenoxide of 4-hydroxybenzaldehyde. Alternatively, 4-fluorobenzaldehyde (B137897) can act as the electrophilic partner, reacting with a suitable pyridinyl nucleophile. The reaction of 4-fluorobenzaldehyde with phenols in the presence of a base like potassium carbonate is a well-documented SₙAr process for generating aryloxybenzaldehydes. researchgate.netwalisongo.ac.id This established reactivity suggests that a similar approach with a pyridin-3-yl nucleophile could be viable.

Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign reaction pathways. For the synthesis of this compound and its derivatives, this often involves the optimization of catalytic systems.

Palladium-Catalyzed Methodologies

Palladium catalysis is central to many modern synthetic strategies, with the Suzuki-Miyaura reaction being the most prominent example in this context. libretexts.org The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent system. Research into novel catalyst systems, such as the use of specific phosphine (B1218219) ligands like SPhos, can lead to improved yields and milder reaction conditions. nih.gov Microwave irradiation has also been shown to dramatically reduce reaction times for palladium-catalyzed cross-coupling reactions. nih.gov

Beyond the Suzuki reaction, other palladium-catalyzed transformations offer alternative routes. For instance, a palladium-catalyzed reduction of 2-pyridinyl esters using hydrosilanes provides a method for synthesizing aldehydes, which could be adapted to produce the benzaldehyde moiety of the target molecule. organic-chemistry.org Palladium-catalyzed carbonylation reactions can convert aryl halides into esters or amides, which could then be further transformed into the desired aldehyde. mdpi.com The synthesis of pyridinylpyrrole derivatives has also been achieved via palladium-catalyzed reactions, showcasing the broad utility of palladium in creating complex derivatives from pyridine-containing precursors. nih.gov

Table 3: Palladium Catalysts in the Synthesis of Biaryl Derivatives This table details various palladium catalysts and conditions used in Suzuki-Miyaura reactions, emphasizing the optimization of these systems for synthesizing complex molecules.

| Reaction Type | Catalyst | Ligand/Additive | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Triphenylphosphine (as part of complex) | Standard conditions for coupling boronic acids. | researchgate.net |

| Suzuki Coupling | Pd Catalyst | SPhos | Microwave-assisted, rapid synthesis. | nih.gov |

| Suzuki Coupling | Pd(dppf)Cl₂ | dppf, Tetrabutylammonium bromide (PTC) | Phase-transfer catalysis for enhanced reactivity. | mdpi.com |

| Aldehyde Synthesis | Pd(OAc)₂ | PPh₃ | Reduction of 2-pyridinyl esters to aldehydes. | organic-chemistry.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related biaryls aims to reduce environmental impact by improving efficiency and minimizing waste. Key strategies include the use of heterogeneous catalysts and microwave-assisted reactions.

For the biaryl bond formation, a green alternative involves using copper(I)-exchanged zeolites as inexpensive, heterogeneous, and reusable catalysts. mdpi.com This approach can be used for the homocoupling of aryl boronic acids under practical conditions, offering an environmentally conscious alternative to traditional cross-coupling methods. mdpi.com

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times and improved yields. nih.govnih.gov This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including those derived from benzaldehyde precursors. nih.govreadarticle.org For instance, multicomponent reactions to form pyridines and related structures can be performed efficiently under microwave irradiation, sometimes in water or under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govmdpi.com The use of recyclable, solid-supported acid catalysts like polystyrenesulfonic acid or silica-supported sulfonic acid also represents an eco-friendly approach by simplifying product isolation and minimizing acidic waste. mdpi.com

Deuterium (B1214612) Labeling Synthetic Methods

Deuterium labeling is a powerful tool in pharmaceutical research to study metabolic pathways, reaction mechanisms (kinetic isotope effect), and to potentially improve the pharmacokinetic profiles of drug candidates. clearsynth.comresearchgate.net The synthesis of deuterated this compound can be approached by introducing deuterium into either the benzaldehyde or the fluoropyridine moiety.

Formyl-selective deuterium labeling of the aldehyde group can be achieved using D₂O as the deuterium source. researchgate.net A patented method for producing deuterated benzaldehydes involves forming an aldehyde-bisulfite complex, which is then decomposed in heavy water (D₂O) to yield the formyl-deuterated product. google.com

Introducing deuterium onto the fluoropyridine ring can be accomplished through various methods. One highly relevant strategy is the nickel-catalyzed deuterodehalogenation of heteroaryl halides. researchgate.net This allows for the replacement of a halogen atom on the pyridine ring with a deuterium atom, offering a regioselective method for labeling. Other established methods for deuterating pyridines include the reduction of functional groups like esters with powerful deuterating agents such as lithium aluminum deuteride (B1239839) (LiAlD₄), or direct hydrogen-deuterium exchange with D₂O on a metal catalyst like platinum. osti.gov These "synthetic" and "exchange" approaches provide a versatile toolkit for preparing specifically labeled isotopologues of the target compound. researchgate.netprinceton.edu

Utility as a Building Block and Intermediate in Complex Molecule Synthesis

This compound is a valuable bifunctional building block for the synthesis of complex molecules, particularly in the fields of medicinal and materials chemistry. mdpi.comsigmaaldrich.com Its utility stems from the distinct reactivity of its three key structural components: the fluoropyridine ring, the aldehyde functional group, and the biaryl scaffold.

The fluoropyridine moiety is a common feature in modern pharmaceuticals. The fluorine atom at the 6-position can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking a site of oxidation, and engage in favorable interactions with biological targets. nih.govsigmaaldrich.com The pyridine ring itself is a privileged structure in drug discovery. Fluorinated pyridine and pyrone precursors are versatile starting materials for constructing a wide array of biologically important azaheterocycles, such as substituted pyridones and pyrazoles. mdpi.commdpi.com

The benzaldehyde group serves as a versatile synthetic handle for a multitude of chemical transformations. It readily participates in reactions such as Wittig olefination, reductive amination, and condensation reactions with amines and active methylene (B1212753) compounds. nih.gov It is particularly useful in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple precursors in a single step. mdpi.com

The biaryl structure is a cornerstone of many ligands for catalysis, organic electronic materials, and pharmacologically active compounds. mdpi.comrsc.org Specifically, biaryl aldehydes are key intermediates in the synthesis of atropisomeric ligands and complex heterocyclic systems. nih.govresearchgate.net For example, compounds with a structure analogous to the target molecule are used to synthesize potent kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. nih.gov

| Structural Feature | Synthetic Utility | Examples of Resulting Complex Molecules | Reference |

|---|---|---|---|

| Fluoropyridine | Modulates physicochemical and metabolic properties. Precursor to other heterocycles. | Kinase inhibitors, agrochemicals, substituted pyridones, fluorinated piperidines. | nih.govmdpi.comsigmaaldrich.comnih.gov |

| Benzaldehyde | Enables condensation, olefination, reductive amination, and multicomponent reactions. | Azaheterocycles (e.g., pyridazines, thiazines), substituted stilbenes, complex amines. | nih.govmdpi.comnih.gov |

| Biaryl Scaffold | Core structure for ligands, materials, and pharmaceuticals. | FGFR inhibitors, atropisomeric ligands, organic electronic materials. | mdpi.comrsc.orgnih.gov |

Chemical Reactivity and Transformations of 4 6 Fluoropyridin 3 Yl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group in 4-(6-fluoropyridin-3-yl)benzaldehyde is a primary site for a variety of chemical reactions, most notably condensation and reduction processes.

Reductive Amination Reactions

Reductive amination is a powerful method for the formation of amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The reductive amination of aldehydes with anilines using sodium borohydride (B1222165) (NaBH4) in the presence of a cation exchange resin, such as DOWEX(R)50WX8, provides an efficient route to secondary amines. redalyc.org This methodology is applicable to a wide range of aldehydes and anilines, offering high yields and short reaction times under mild, room temperature conditions. redalyc.org

Table 1: Examples of Reductive Amination of Aldehydes with Anilines redalyc.org

| Aldehyde | Aniline | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Aniline | N-benzylaniline | 20 | 91 |

| Benzaldehyde | 4-bromoaniline | N-benzyl-4-bromoaniline | 20 | 93 |

| 4-bromobenzaldehyde | Aniline | N-(4-bromobenzyl)aniline | 20 | 88 |

This table demonstrates the general applicability of the reductive amination reaction. Data is illustrative and not specific to this compound.

Formation of Chalcones and Pyrazoline Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. nih.govresearchgate.netnih.gov For instance, this compound can react with a substituted acetophenone, such as 3,4,5-trimethoxyacetophenone, in the presence of a strong base like sodium hydroxide (B78521) to yield the corresponding chalcone (B49325). nih.gov

These chalcone derivatives can be further transformed into pyrazoline analogues. The cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, often with an acid catalyst, leads to the formation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. dergipark.org.trthepharmajournal.com This two-step sequence provides access to a diverse library of pyrazoline compounds. nih.govdergipark.org.trthepharmajournal.comelifesciences.orgresearchgate.net

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation nih.gov

| Aldehyde | Acetophenone | Base | Yield (%) |

|---|

This table illustrates the general conditions for chalcone synthesis. Data is illustrative and not specific to this compound.

Imine (Schiff Base) Formation

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govmdpi.com This condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. researchgate.netdergipark.org.tr The resulting imines, characterized by the C=N double bond, are versatile intermediates in organic synthesis and are also investigated for their biological activities. mdpi.comsemanticscholar.org A variety of amines, including anilines and amino acid derivatives, can be used in this reaction. nih.govsemanticscholar.org

Table 3: Synthesis of Schiff Bases from Aldehydes and Amines dergipark.org.tr

| Aldehyde | Amine | Solvent | Reaction Condition |

|---|

This table shows general conditions for Schiff base formation. Data is illustrative and not specific to this compound.

Other Condensation Reactions

Transformations Involving the Fluoropyridine Ring

The fluoropyridine ring in this compound is also amenable to chemical modification, particularly through reactions that substitute the fluorine atom or other positions on the pyridine (B92270) ring.

Halogenation and Subsequent Derivatization

While direct halogenation of the fluoropyridine ring in this compound is not extensively documented in the provided search results, related structures indicate the feasibility of such transformations. For instance, the synthesis of various halogenated benzaldehydes, such as 2-bromo-3-chloro-6-fluorobenzaldehyde, is known. ambeed.com The pyridine ring can be susceptible to electrophilic aromatic substitution, and the presence of the fluorine atom can influence the regioselectivity of these reactions.

Once halogenated, the resulting halo-derivatives of this compound can undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules from a common halogenated intermediate. For example, Suzuki coupling of a boronic acid with a halogenated pyridine derivative is a common strategy. nih.gov

Catalytic Reactions and Mechanistic Investigations

The reactivity of the C-F bond in this compound makes it a substrate for various transition metal-catalyzed cross-coupling reactions, which are governed by distinct mechanistic principles depending on the metal used.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, though the activation of C-F bonds by palladium is known to be challenging compared to heavier carbon-halogen bonds. A typical palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.gov

The catalytic cycle generally consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl fluoride (B91410) to a coordinatively unsaturated Pd(0) complex, typically ligated by phosphines. This step involves the cleavage of the C-F bond and results in the formation of an organopalladium(II) intermediate, Ar-Pd(II)-F. nih.govyoutube.com This is often the rate-limiting step for fluoroarenes due to the high strength of the C-F bond.

Transmetalation : The aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the fluoride. youtube.comnih.gov This step forms a diorganopalladium(II) complex and is often accelerated by the presence of a base. mdpi.com

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

Mechanistic studies suggest that the catalytically active species may not be the simple neutral Pd(0)L₂ complex but rather tricoordinated anionic complexes like [Pd(0)L₂Cl]⁻ or [Pd(0)L₂(OAc)]⁻, which can influence the kinetics of the oxidative addition step. nih.gov

Nickel catalysts are generally more effective than palladium for activating the strong C-F bonds of fluoroarenes. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions of aryl fluorides with reagents like organoboron compounds or Grignard reagents provide a powerful method for C-C bond formation. acs.orgnih.gov

The mechanism for nickel-catalyzed C-F activation can follow several pathways:

Concerted Oxidative Addition : Similar to palladium, a common pathway involves the oxidative addition of the C-F bond to a Ni(0) center. acs.org This forms a trans-[Ni(F)(Ar)(L)₂] intermediate, where Ar is the 4-formylphenyl-pyridin-6-yl moiety. This is followed by transmetalation with an organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate Ni(0). acs.org

Nucleophilic Substitution Pathway : An alternative mechanism, particularly with electron-deficient aromatic systems, involves a nucleophilic attack of the {NiL₂} complex at the electrophilic carbon of the C-F bond. acs.org This pathway is initiated by the catalyst acting as a nucleophile in the rate-determining step. acs.org

Radical Mechanisms : For certain ligand systems, such as those involving N-heterocyclic carbenes (NHCs), a radical pathway may be involved. rsc.org DFT calculations on the reaction of [Ni(iPr₂Im)₂] with hexafluorobenzene (B1203771) indicated that concerted and NHC-assisted pathways have the lowest kinetic barriers, while for the more sterically hindered [Ni(Mes₂Im)₂], a radical mechanism involving fluoride abstraction becomes competitive. rsc.org

These reactions often demonstrate high efficiency, proceeding under mild conditions to afford the desired products in high yields. rsc.org

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and the understanding of transition states that govern kinetic barriers.

In palladium-catalyzed cycles , the primary intermediates are the Pd(0) catalyst, the Aryl-Pd(II)-X oxidative addition adduct, and the diorganopalladium(II) complex formed after transmetalation. nih.gov While often transient, some studies have proposed the formation of more stable, five-coordinate anionic palladium(II) complexes, such as [ArPdI(Cl)L₂]⁻, as key intermediates rather than the traditionally postulated four-coordinate neutral species. nih.gov The catalyst's resting state, the most stable species in the cycle, can sometimes be spectroscopically characterized to provide insight into the mechanism. nih.gov

In nickel-catalyzed C-F activation , specific intermediates have been successfully identified, providing strong evidence for proposed mechanisms. For instance, in the catalytic coupling of 5-chloro-2,4,6-trifluoropyrimidine, the complex trans-[NiF(4-C₄N₂ClF₂)(PPh₃)₂] was identified as the active catalyst generated in situ. acs.org In a separate study on the hydrodefluorination of fluoropyridines, the Ni(II) fluoride complex, [NiF(iPrPN)(6-Fpy)], was identified as a key intermediate in the catalytic cycle and a stable precatalyst for the reaction. chemrxiv.org Furthermore, investigations into the reaction of NHC-ligated nickel complexes with fluoroaromatics have identified nickel(I) species, such as trans-[Niᴵ(Mes₂Im)₂(C₆F₅)], and metal radicals like trans-[Niᴵ(Mes₂Im)₂(F)], indicating the possibility of single-electron transfer pathways. rsc.org

Transition states represent the highest energy points along a reaction coordinate and are, by nature, fleeting and not directly observable. Their structures and energies are typically investigated using computational methods like Density Functional Theory (DFT). Such calculations are crucial for comparing the kinetic feasibility of different proposed mechanistic pathways. rsc.org For example, DFT studies have been used to compare the energy barriers for concerted oxidative addition versus radical pathways in nickel-catalyzed C-F activation, helping to determine the most likely mechanism under specific conditions. rsc.org The fluorophilicity of co-reagents, such as boron in Suzuki couplings, is also thought to play a role by stabilizing the transition state of the transmetalation step. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) data provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-(6-Fluoropyridin-3-yl)benzaldehyde, ¹H NMR spectra have been reported. A patent describing the synthesis of this compound provides the following ¹H NMR data, which confirms the presence of the key structural features.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.08 | s | 1H | -CHO |

| 8.59 | d | 1H | H-2 (pyridin-3-yl) |

| 8.06 | td | 1H | H-4 (pyridin-3-yl) |

| 7.99 | d | 2H | H-2', H-6' (benzaldehyde) |

| 7.72 | d | 2H | H-3', H-5' (benzaldehyde) |

| 7.08 | dd | 1H | H-5 (pyridin-3-yl) |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. At present, specific experimental ¹³C NMR data for this compound is not available in the surveyed literature. For reference, the ¹³C NMR spectrum of the related compound, 4-fluorobenzaldehyde (B137897), shows a carbonyl carbon signal around 190.5 ppm and aromatic carbons in the range of 116-167 ppm. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. While a specific FT-IR spectrum for this compound has not been located, characteristic absorption bands can be predicted based on its structure. Key expected absorptions would include a strong C=O stretching band for the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic rings (around 3100-3000 cm⁻¹), and C-F stretching vibrations (typically in the 1400-1000 cm⁻¹ region). For comparison, the FT-IR spectrum of benzaldehyde (B42025) shows a prominent aromatic C-H stretching peak at 3073 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. No experimental Raman spectra for this compound have been found in the reviewed literature. Theoretical studies on similar molecules, such as 4-phenylbenzaldehyde, have been used to assign vibrational modes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Specific UV-Vis absorption data for this compound is not currently available. Generally, benzaldehyde derivatives exhibit absorption maxima related to π → π* transitions. For instance, benzaldehyde in water shows a maximum absorption at 248 nm. arabjchem.org The extended conjugation in this compound would be expected to influence the position of these absorption bands.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Although a specific mass spectrum for this compound is not available, the molecular weight is 201.20 g/mol . google.com The fragmentation pattern would be expected to show a molecular ion peak [M]⁺ and fragments corresponding to the loss of the aldehyde proton [M-H]⁺ and the formyl group [M-CHO]⁺. For comparison, the mass spectrum of 4-fluorobenzaldehyde shows a molecular ion peak at m/z 124. google.com

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structural information for a crystalline compound. To date, no published single crystal X-ray diffraction data for this compound has been found. Studies on similar molecules, such as the cocrystal of 5-fluoro-cytosine and 4-hydroxy-benzaldehyde, have provided detailed insights into intermolecular interactions and crystal packing. researchgate.net

Elemental Analysis

Elemental analysis is used to determine the percentage composition of elements in a compound. Based on the molecular formula C₁₂H₈FNO, the calculated elemental composition of this compound is:

Carbon (C): 71.64%

Hydrogen (H): 4.01%

Fluorine (F): 9.44%

Nitrogen (N): 6.96%

Oxygen (O): 7.95%

Experimental elemental analysis data serves to confirm the purity and empirical formula of a synthesized compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence properties of this compound have not been reported in the available literature. Studies on structurally related heterocyclic compounds have shown that they can exhibit interesting fluorescence properties, often with emissions in the blue region of the spectrum. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for calculating a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For 4-(6-Fluoropyridin-3-yl)benzaldehyde, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the phenyl and fluoropyridinyl rings.

Conformational analysis would be performed by systematically rotating the single bond connecting the two aromatic rings to identify the most stable conformer (the planar or a twisted arrangement) and any energy barriers to rotation. This analysis is critical as the planarity of the molecule influences its electronic properties and potential for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific published data is unavailable, this table represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Predicted Value |

|---|---|

| C-C bond length (inter-ring) | ~1.48-1.49 Å |

| C=O bond length (aldehyde) | ~1.21 Å |

| C-F bond length (pyridine) | ~1.34 Å |

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would show the HOMO likely localized on the more electron-rich regions (like the benzaldehyde (B42025) ring) and the LUMO on the electron-deficient fluoropyridine ring.

Table 2: Illustrative FMO Properties for this compound Note: These values are illustrative, based on similar aromatic aldehydes, to demonstrate the output of an FMO analysis.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.5 to -7.0 eV |

| ELUMO | ~ -1.5 to -2.0 eV |

Vibrational Analysis and Simulated Spectra

Vibrational analysis calculates the frequencies and modes of molecular vibrations. This theoretical data is used to interpret and assign peaks in experimental infrared (IR) and Raman spectra. For this compound, this analysis would predict characteristic vibrational frequencies for key functional groups, such as the C=O stretch of the aldehyde, the C-F stretch of the fluoropyridine, and the C-H and C-C stretching and bending modes of the aromatic rings. Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. It is used to predict reactivity towards electrophilic and nucleophilic attacks. The map uses a color scale:

Red: Regions of most negative potential (electron-rich), indicating sites prone to electrophilic attack. For this molecule, this would likely be around the oxygen atom of the aldehyde and potentially the nitrogen atom of the pyridine (B92270) ring.

Blue: Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack. This would be expected around the hydrogen atoms and the carbon atom of the aldehyde group.

Green: Regions of neutral potential.

The MEP map provides a clear picture of the charge distribution and helps identify sites involved in intermolecular interactions.

Global Reactivity Descriptors

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters help in comparing the reactivity of different molecules. For instance, a higher electrophilicity index (ω) indicates a greater capacity of the molecule to accept electrons.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Phenylbenzaldehyde |

Thermodynamic Property Calculations

| Thermodynamic Property | Predicted Value | Unit |

| Heat Capacity (Cv) | Data not available | J/mol·K |

| Entropy (S) | Data not available | J/mol·K |

| Enthalpy (H) | Data not available | kJ/mol |

| Gibbs Free Energy (G) | Data not available | kJ/mol |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table serves as a template for such data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, intermolecular interactions, and solvation processes. For a molecule like this, MD simulations could elucidate how the fluorine substitution on the pyridine ring affects its interaction with solvents or biological targets. These simulations are particularly valuable in understanding how the molecule behaves in a fluctuating environment, which is crucial for applications in materials science and drug design.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis and Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption and emission, as well as the corresponding electronic transitions. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. The choice of functional and basis set is critical for the accuracy of these predictions. For similar aromatic aldehydes and pyridines, functionals like B3LYP have been shown to provide reliable results. morressier.com

| Spectroscopic Property | Predicted Wavelength (λmax) | Transition |

| UV-Vis Absorption | Data not available | π -> π |

| Fluorescence Emission | Data not available | π -> π |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table serves as a template for such data.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Noncovalent Interaction (NCI) Methods)

Noncovalent Interaction (NCI) analysis provides a qualitative and quantitative picture of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, by plotting the reduced density gradient versus the electron density. This method can reveal the nature and strength of interactions that stabilize the molecular conformation and crystal structure.

| Interaction Type | Hirshfeld Surface Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| F···H/H···F | Data not available |

| N···H/H···N | Data not available |

| O···H/H···O | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table serves as a template for such data.

Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound can be predicted using quantum chemical calculations. These properties are crucial for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using methods like DFT. Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large β values. The presence of the electron-withdrawing fluorine atom and the benzaldehyde group suggests that this compound could have interesting NLO properties. Theoretical calculations of β and other NLO parameters are essential for screening and designing new NLO materials.

| NLO Property | Predicted Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Polarizability (α) | Data not available | a.u. |

| First Hyperpolarizability (β) | Data not available | esu |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table serves as a template for such data.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies in Molecular Interactions

Ligand Design and Optimization Principles

The design and optimization of ligands based on the 4-(6-Fluoropyridin-3-yl)benzaldehyde scaffold are guided by several key principles. The primary goal is to modify the core structure to enhance its interaction with a biological target, thereby improving its efficacy.

Scaffold Hopping and Bioisosteric Replacement : The fluoropyridinyl-phenyl core can be considered a key pharmacophore. Optimization may involve replacing parts of this scaffold with bioisosteres to improve properties like binding affinity, selectivity, or metabolic stability. For instance, the benzaldehyde (B42025) portion could be replaced with other functional groups capable of similar interactions.

Structure-Based and Ligand-Based Design : In the absence of a known target structure, ligand-based approaches can be used. A series of analogs of this compound would be synthesized and tested. The resulting activity data would help build a pharmacophore model, defining the essential features for activity. If the 3D structure of the target protein is known, structure-based design allows for the rational modification of the ligand to achieve a better fit within the binding pocket.

Fragment-Based Approach : The 6-fluoropyridin-3-yl group and the 4-formylphenyl group can be seen as two distinct fragments. In fragment-based drug discovery, such fragments are first identified for their weak binding to a target. They are then linked or grown to create a higher-affinity ligand. The this compound structure itself could be the result of linking two such identified fragments.

Optimization strategies often focus on modifying the aldehyde group to explore different interactions or converting it into a more stable functional group. Additionally, substitutions on either the pyridine (B92270) or the phenyl ring can be used to probe the steric and electronic requirements of the target's binding site.

Computational Approaches to SAR/QSAR

Computational chemistry provides powerful tools to predict and analyze the interactions of ligands like this compound with their biological targets, accelerating the drug design cycle.

3D-QSAR methodologies quantitatively correlate the biological activity of a set of molecules with their 3D properties. slideshare.net For a series of analogs derived from this compound, these methods can provide invaluable insights.

Comparative Molecular Field Analysis (CoMFA) : This technique involves aligning the series of molecules and calculating their steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points. slideshare.net The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The output is a 3D contour map that highlights regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease activity. slideshare.netnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netnih.gov This provides a more detailed picture of the physicochemical properties required for optimal interaction. For example, a CoMSIA model might reveal a region near the fluorine atom where a hydrogen bond acceptor is favorable, or a hydrophobic pocket that can accommodate a bulkier substituent on the phenyl ring. nih.gov

These models serve as a guide for designing new derivatives with potentially higher activity before their synthesis is undertaken. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comksu.edu.sa A docking study of this compound would involve placing the molecule into the active site of a target receptor to determine its most likely binding mode.

The process involves:

Preparation : Preparing the 3D structures of both the ligand and the receptor.

Grid Generation : Defining the binding site of the receptor where the docking will be performed. ksu.edu.sa

Docking Simulation : An algorithm samples a large number of possible conformations of the ligand within the binding site.

Scoring and Analysis : The different poses are "scored" based on a function that estimates the binding free energy. The lowest energy poses are considered the most probable. ksu.edu.sa

For this compound, docking could predict key interactions:

The aldehyde oxygen could act as a hydrogen bond acceptor with donor residues (e.g., lysine, arginine) in the active site.

The pyridine nitrogen could also accept a hydrogen bond.

The aromatic rings can form π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The fluorine atom can form specific interactions, such as weak hydrogen bonds or dipole-dipole interactions, which can significantly influence binding affinity. nih.gov

The results from docking studies provide a structural basis for the observed activity of a compound and guide further structural modifications to enhance these key interactions. mdpi.comd-nb.info

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two related ligands. nih.gov It is often used in lead optimization to accurately predict the impact of a small chemical modification on binding potency.

In the context of this compound, FEP could be used to answer specific questions, such as:

What is the energetic benefit of the fluorine atom at position 6 of the pyridine ring compared to an un-substituted analog?

How would replacing the aldehyde group with a nitrile or a carboxylic acid affect the binding free energy?

Would adding a methyl group to the phenyl ring be beneficial or detrimental to binding?

FEP simulations involve creating a thermodynamic cycle that connects the two states (e.g., ligand A in water and ligand B in water; ligand A in the protein and ligand B in the protein). By simulating the "mutation" of ligand A into ligand B in both the solvent and the protein's binding site, FEP can provide highly accurate predictions of the change in binding affinity, guiding the selection of the most promising modifications for synthesis. nih.gov

Influence of Fluorine Substituents on Molecular Interactions

The presence of a fluorine atom on the pyridine ring of this compound has a profound influence on its physicochemical properties and potential molecular interactions. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon.

Modulation of Basicity : The highly electronegative fluorine atom significantly lowers the pKa (basicity) of the pyridine nitrogen. This can be crucial for avoiding off-target effects or improving pharmacokinetic properties, as a less basic nitrogen is less likely to be protonated at physiological pH.

Enhanced Binding Interactions : The polarized C-F bond can engage in favorable dipole-dipole interactions within a protein binding site. Fluorine can also act as a weak hydrogen bond acceptor. In some cases, it can form multipolar interactions with backbone carbonyls (F···C=O) that contribute to binding affinity.

Metabolic Stability : Fluorine substitution at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the compound.

Conformational Effects : The fluorine atom can influence the preferred conformation of the molecule, which may favor a bioactive conformation that fits more snugly into the target's binding site.

The strategic placement of fluorine, as seen in this compound, is a common and effective strategy in modern drug design to fine-tune a molecule's properties for optimal therapeutic effect. nih.gov

Correlation of Structural Modifications with Molecular Interaction Profiles

Systematic structural modifications of the this compound scaffold are essential for building a comprehensive SAR. By making small, deliberate changes to the molecule and observing the effect on biological activity, a detailed understanding of the required molecular interactions can be developed.

Below is a table illustrating potential modifications and their hypothetical impact on the interaction profile, based on established medicinal chemistry principles.

| Modification Site | Original Group | Modified Group | Predicted Impact on Interaction Profile |

| Benzaldehyde | -CHO | -COOH (Carboxylic Acid) | Introduces a strong hydrogen bond donor and acceptor; increases polarity. May interact with basic residues like Lysine or Arginine. |

| Benzaldehyde | -CHO | -CN (Nitrile) | Acts as a hydrogen bond acceptor but is more linear and less polar than an aldehyde. Can probe for specific polar interactions. |

| Benzaldehyde | -CHO | -CH₂OH (Alcohol) | Introduces a hydrogen bond donor and acceptor. Increases flexibility compared to the planar aldehyde group. |

| Pyridine Ring | 6-Fluoro | 6-Chloro | Increases size (steric bulk) and lipophilicity. May enhance hydrophobic interactions but could also lead to steric clashes. |

| Pyridine Ring | 6-Fluoro | 6-Methoxy | Adds a potential hydrogen bond acceptor and increases bulk. Can alter the electronic properties of the ring differently than fluorine. |

| Phenyl Ring | Unsubstituted | 2-Methyl | Introduces steric bulk, which can force a change in the dihedral angle between the two rings, altering the overall 3D shape. |

| Phenyl Ring | Unsubstituted | 3-Hydroxy | Adds a hydrogen bond donor/acceptor group, allowing for new interactions with the protein target. Increases polarity. |

This systematic approach, where one modification is made at a time, allows researchers to correlate specific structural changes with changes in the molecular interaction profile and, consequently, biological activity. This data is the foundation upon which predictive QSAR models are built, ultimately leading to the design of more effective molecules.

Applications in Advanced Chemical and Materials Research

Development of Advanced Electronic Materials

The pursuit of novel organic semiconductors is a significant area of materials science, driven by the demand for next-generation flexible electronics, displays, and sensors. The structural framework of 4-(6-Fluoropyridin-3-yl)benzaldehyde makes it a candidate for creating advanced electronic materials, particularly as a monomer for Covalent Organic Frameworks (COFs) and as a building block for electron-transporting materials. bldpharm.com

Derivatives of pyridine (B92270) are instrumental in the design of materials with high electron affinity, which is crucial for n-type organic semiconductors. For instance, pyridine-3,5-dicarbonitrile (B74902) moieties have been successfully incorporated into complex aromatic systems to create electron-transporting materials for Organic Light-Emitting Diodes (OLEDs). nih.gov These materials have demonstrated high external quantum efficiencies, showcasing the effectiveness of the pyridine core in managing charge transport. nih.gov The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen in this compound suggests its potential utility in constructing similar high-performance organic electronic materials. The aldehyde functional group provides a reactive site for polymerization or for incorporation into larger conjugated systems, allowing for the systematic tuning of electronic properties.

Development of Advanced Optical Materials

The same electronic characteristics that make this compound suitable for electronic applications also underpin its use in the development of advanced optical materials. bldpharm.comachemblock.com The compound's conjugated π-system, which extends across both the phenyl and fluoropyridyl rings, is a key feature for creating molecules with specific light-absorbing and emitting properties.

Research into related structures has shown that derivatives can exhibit significant optical properties. For example, chalcone (B49325) analogues synthesized from fluorinated pyridine carbaldehydes have been investigated for their structural and photophysical characteristics. researchgate.net Chalcones are a well-known class of compounds recognized for their nonlinear optical (NLO) properties, which are essential for applications in telecommunications, optical computing, and photonics. The reaction of this compound with appropriate ketones can lead to new chalcone derivatives, where the combination of the fluoropyridine unit and the α,β-unsaturated keto group could lead to materials with enhanced NLO responses. Furthermore, the fluorescence properties of complex benzaldehyde (B42025) derivatives are an area of active study, indicating the potential for creating novel fluorophores and optical sensors from this precursor. researchgate.net

Research on Supramolecular Assemblies and Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures by controlling the intermolecular interactions within a crystal lattice. mdpi.com this compound is an excellent candidate for research in this field due to the presence of multiple sites capable of forming non-covalent bonds, such as hydrogen bonds and halogen bonds. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in C-H⋯F interactions, which are influential in directing molecular packing. researchgate.netmdpi.com

The study of crystal structures of related fluorinated pyridine derivatives provides insight into the potential supramolecular assemblies that can be formed. For example, the crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one reveals how weak C-H⋯F hydrogen bonds can link molecules to form a chain-like architecture. researchgate.net This precise control over molecular arrangement is fundamental to tuning the bulk properties of a material, including its solubility, melting point, and even its electronic and optical characteristics. The ability to form predictable supramolecular synthons makes this compound a versatile tool for crystal engineers aiming to construct novel materials with tailored properties. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | researchgate.net |

| Formula | C17H14FNO2 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| Key Intermolecular Interactions | Weak C-H⋯F hydrogen bonds | researchgate.net |

Precursor for Advanced Radiochemical Synthesis Methodologies

The field of nuclear medicine relies heavily on the development of radiotracers for diagnostic imaging techniques like Positron Emission Tomography (PET). The fluorine-18 (B77423) ([¹⁸F]) isotope is a widely used radionuclide for PET due to its favorable decay characteristics. The structure of this compound, containing a stable fluorine atom on a pyridine ring, makes it an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers.

The established method for this transformation is nucleophilic aromatic substitution (SₙAr). In a typical radiosynthesis, a precursor molecule where the fluorine is replaced by a good leaving group (such as a nitro group or a trimethylammonium salt) would be reacted with [¹⁸F]fluoride. However, direct isotope exchange on an activated aromatic ring is also a viable strategy. Methodologies developed for labeling other fluoropyridine-containing molecules can be adapted for derivatives of this compound. nih.gov Such syntheses often involve heating the precursor with a complex of [¹⁸F]fluoride, potassium carbonate, and a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) in an anhydrous solvent. nih.govnih.gov The aldehyde group on the molecule serves as a versatile handle for conjugation to targeting vectors (e.g., peptides, antibodies, or small molecule inhibitors) either before or after the radiolabeling step. This dual functionality allows for the creation of a wide array of novel PET imaging agents for oncology, neurology, and cardiology. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Radionuclide | [¹⁸F]Fluoride (F⁻) | nih.govnih.gov |

| Reagents | Potassium Carbonate (K₂CO₃), Kryptofix 222 (K₂₂₂) | nih.gov |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN) | nih.gov |

| Temperature | 110-150 °C | nih.gov |

| Typical Radiochemical Yield | Variable, can exceed 80% (decay corrected) | nih.gov |

| Typical Radiochemical Purity | >97% after HPLC purification | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(6-Fluoropyridin-3-yl)benzaldehyde, and how can purity be validated?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 6-fluoropyridin-3-yl boronic acid and 4-bromobenzaldehyde using a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a base (e.g., Na₂CO₃) and a ligand (e.g., PPh₃) under inert conditions. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and characterized using ¹H/¹³C NMR to confirm the aldehyde proton (~10 ppm) and fluoropyridine ring signals .

- Key Considerations : Optimize catalyst loading (typically 5-10 mol%) and reaction temperature (80-100°C) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted boronic acid or palladium residues .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibration (1200-1100 cm⁻¹).

- NMR : ¹H NMR identifies the aldehyde proton (δ 9.8-10.2 ppm) and fluoropyridine aromatic protons (δ 7.5-8.5 ppm). ¹⁹F NMR can resolve fluorine-specific chemical shifts.

- Elemental Analysis : Validate empirical formula (C₁₂H₈FNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

- Analysis : Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃), paramagnetic impurities, or residual water. Use deuterated solvents and ensure thorough drying. For ambiguous signals, employ 2D NMR (COSY, HSQC) to assign coupling patterns. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 202.07) .

Q. What strategies improve the yield of this compound in cross-coupling reactions?

- Optimization Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5-7 mol% | Maximizes C-C coupling |

| Temperature | 90°C | Balances kinetics/stability |

| Base | K₂CO₃ (vs. Na₂CO₃) | Enhances solubility |

| Reaction Time | 12-16 hrs | Minimizes side products |

- Advanced Tip : Microwave-assisted synthesis reduces reaction time (2-4 hrs) with comparable yields .

Q. How does the fluorine substituent influence the reactivity of this compound in medicinal chemistry applications?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases electrophilicity of the aldehyde group, enhancing its utility in Schiff base formation or nucleophilic additions. It also improves metabolic stability in drug candidates by reducing oxidative degradation. For example, derivatives of this compound have been used to synthesize imine-linked cytotoxic agents targeting cancer cells .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Crystallography : The compound’s low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in anhydrous solvents (e.g., CH₂Cl₂/hexane) at 4°C. For X-ray diffraction, employ SHELXL for structure refinement, ensuring proper handling of fluorine atoms’ anisotropic displacement parameters .

Data Contradiction Analysis

Q. Conflicting reports on the aldehyde’s stability under acidic conditions: How to reconcile?

- Resolution : Stability varies with solvent. In aqueous acidic media (pH < 3), the aldehyde may hydrate to form a geminal diol. In anhydrous conditions (e.g., THF/HCl), it remains stable. Validate via kinetic studies using UV-Vis spectroscopy to track aldehyde depletion (λ_max ~280 nm) over time .

Applications in Drug Development

Q. How is this compound utilized in designing kinase inhibitors?

- Methodology : The fluoropyridine moiety acts as a bioisostere for adenine in ATP-binding pockets. For example, it serves as a scaffold in synthesizing JAK2 inhibitors. Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity and SAR studies to optimize substituents on the benzaldehyde ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.